molecular formula C13H15NO8 B1202809 (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 28543-37-5

(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1202809
CAS No.: 28543-37-5
M. Wt: 313.26 g/mol
InChI Key: CDQXGNARPNZQNG-UNLLLRGISA-N
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Description

(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves several steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using suitable protecting groups.

    Formation of the Benzoyl Ester: The protected oxane derivative is reacted with 2-aminobenzoic acid under esterification conditions to form the benzoyl ester.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The benzoyl ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-6-(2-hydroxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.

    (2S,3S,4S,5R,6S)-6-(2-methoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a methoxy group instead of an amino group.

Uniqueness

The presence of the amino group in (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid imparts unique chemical properties, such as the ability to participate in nucleophilic substitution reactions and form hydrogen bonds, which can influence its biological activity and interactions with other molecules.

Properties

CAS No.

28543-37-5

Molecular Formula

C13H15NO8

Molecular Weight

313.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H15NO8/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13,15-17H,14H2,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1

InChI Key

CDQXGNARPNZQNG-UNLLLRGISA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N

SMILES

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)N

Synonyms

anthraniloyl glucuronide

Origin of Product

United States

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